molecular formula C12H10FNO B6413801 6-(2-Fluoro-4-methylphenyl)pyridin-3-ol CAS No. 1261944-23-3

6-(2-Fluoro-4-methylphenyl)pyridin-3-ol

Cat. No.: B6413801
CAS No.: 1261944-23-3
M. Wt: 203.21 g/mol
InChI Key: VXWZGSVHABHHKC-UHFFFAOYSA-N
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Description

6-(2-Fluoro-4-methylphenyl)pyridin-3-ol is a fluorinated pyridine derivative. Fluorinated compounds are known for their unique chemical and biological properties due to the presence of fluorine atoms, which can significantly alter the electronic characteristics of the molecule. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities and applications in drug design .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the use of Selectfluor, a fluorinating agent, which facilitates the selective fluorination of the pyridine ring . The reaction conditions often involve the use of a solvent such as acetonitrile and a base like potassium carbonate, with the reaction being carried out at elevated temperatures.

Industrial Production Methods

Industrial production of fluorinated pyridines, including 6-(2-Fluoro-4-methylphenyl)pyridin-3-ol, often employs large-scale fluorination processes. These processes may involve the use of fluorine gas or other fluorinating agents under controlled conditions to ensure safety and efficiency .

Chemical Reactions Analysis

Types of Reactions

6-(2-Fluoro-4-methylphenyl)pyridin-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

6-(2-Fluoro-4-methylphenyl)pyridin-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(2-Fluoro-4-methylphenyl)pyridin-3-ol involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules .

Properties

IUPAC Name

6-(2-fluoro-4-methylphenyl)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO/c1-8-2-4-10(11(13)6-8)12-5-3-9(15)7-14-12/h2-7,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXWZGSVHABHHKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NC=C(C=C2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30692472
Record name 6-(2-Fluoro-4-methylphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30692472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261944-23-3
Record name 3-Pyridinol, 6-(2-fluoro-4-methylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261944-23-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(2-Fluoro-4-methylphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30692472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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